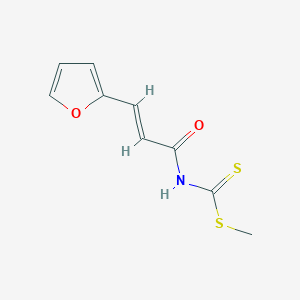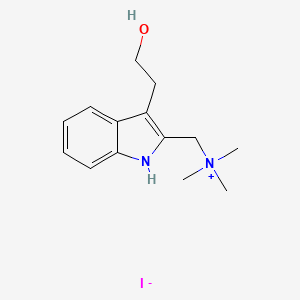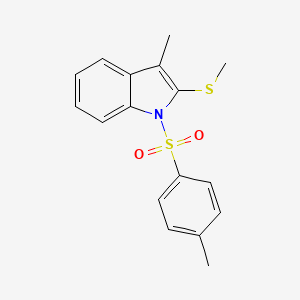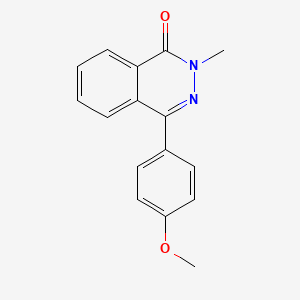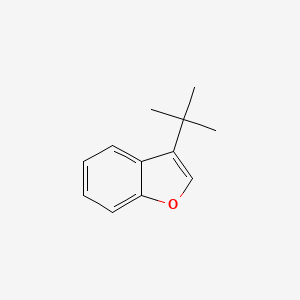![molecular formula C10H12BrN3 B12897115 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position and a tert-butyl group at the 3rd position on the triazolopyridine ring
Métodos De Preparación
The synthesis of 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . The reaction conditions often include heating and the use of dehydrative aromatization in acidic media . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions, forming various fused ring systems.
Aplicaciones Científicas De Investigación
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral agents, such as triazavirin and remdesivir. Its structural features make it a valuable scaffold for designing new drugs.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: These compounds have similar structural features but differ in the number and position of bromine atoms.
3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones: These compounds have nitro groups instead of bromine, leading to different reactivity and applications.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have different substituents on the triazolopyridine ring, affecting their biological activity and chemical properties.
Propiedades
Fórmula molecular |
C10H12BrN3 |
|---|---|
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
8-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-7(11)5-4-6-14(8)9/h4-6H,1-3H3 |
Clave InChI |
ZOLZBCCPFKHXQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN=C2N1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


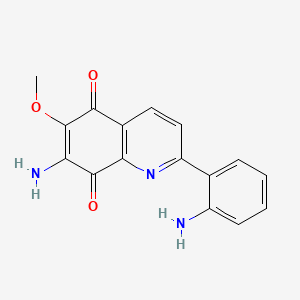


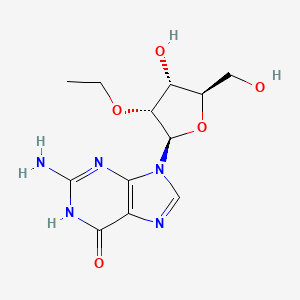

![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
